molecular formula C17H23N3O4 B12944465 3-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

3-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B12944465
M. Wt: 333.4 g/mol
InChI Key: HDSOJMCROUCHEO-UHFFFAOYSA-N
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Description

3-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[111]pentane-1-carboxylic acid is a complex organic compound that features a unique bicyclo[111]pentane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the pyrazolo[4,3-c]pyridine moiety. The tert-butoxycarbonyl (Boc) group is often used as a protecting group during the synthesis to prevent unwanted reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

3-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate
  • N-methyl-N-(3-[(N-tert-butoxycarbonyl-N-methylamino)acetoxy]methyl)pyridin-2-yl)carbamic acid (1-chloroethyl) ester

Uniqueness

3-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[111]pentane-1-carboxylic acid is unique due to its bicyclo[111]pentane core, which imparts rigidity and distinct chemical properties

Properties

Molecular Formula

C17H23N3O4

Molecular Weight

333.4 g/mol

IUPAC Name

3-[5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl]bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C17H23N3O4/c1-15(2,3)24-14(23)20-5-4-11-10(6-20)12(19-18-11)16-7-17(8-16,9-16)13(21)22/h4-9H2,1-3H3,(H,18,19)(H,21,22)

InChI Key

HDSOJMCROUCHEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)C34CC(C3)(C4)C(=O)O

Origin of Product

United States

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